L-Leucine, L-norvalyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-5-8(12)10(14)13-9(11(15)16)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOQPSFHJDWVNT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic and Metabolic Pathways Involving L Leucine and L Norvaline
L-Leucine Biosynthesis: Mechanisms and Regulation in Microorganisms and Plants
The biosynthesis of L-leucine is a multi-step enzymatic process that begins with pyruvate (B1213749) and is subject to complex regulatory controls to ensure cellular homeostasis. This pathway is crucial for the production of one of the essential proteinogenic amino acids.
Key Enzymatic Steps and Associated Enzymes
The synthesis of L-leucine from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway, involves a dedicated set of enzymes that catalyze a four-step linear pathway. nih.gov
Acetolactate Synthase (ALS): Also known as acetohydroxyacid synthase, ALS is a key enzyme that initiates the biosynthesis of all branched-chain amino acids (BCAAs), including leucine (B10760876). scirp.orgunl.edu It catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and α-ketobutyrate to form α-acetohydroxybutyrate, a precursor for isoleucine. unl.edu This enzyme requires thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and a divalent metal ion (Mg2+) as cofactors. unl.eduwikipedia.org The activity of ALS is a critical regulatory point in the BCAA biosynthetic pathway. scirp.org
α-Isopropylmalate Synthase (IPMS): This enzyme, encoded by the leuA gene, catalyzes the first committed step in the L-leucine specific pathway: the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. nih.gov IPMS is a primary site of feedback regulation, where the final product, L-leucine, allosterically inhibits its activity. tandfonline.com In Corynebacterium glutamicum, for instance, the activity of α-IPMS is reduced by 50% in the presence of 0.4 mM L-leucine. tandfonline.com
Leucine Aminotransferase: This enzyme, also referred to as branched-chain amino acid aminotransferase (BCAT), catalyzes the final step in L-leucine biosynthesis. It facilitates the transfer of an amino group from an amino donor, typically glutamate, to α-ketoisocaproate, yielding L-leucine and α-ketoglutarate. wikipedia.org In some organisms, such as Escherichia coli, the aromatic amino acid aminotransferase can also efficiently function in leucine biosynthesis. nih.govresearchgate.net
Table 1: Key Enzymes in L-Leucine Biosynthesis
| Enzyme | Gene (in E. coli) | Reaction Catalyzed | Cofactors | Regulation |
|---|---|---|---|---|
| Acetolactate Synthase (ALS) | ilvB, ilvN, ilvG, ilvM, ilvI, ilvH | Pyruvate → α-Acetolactate | TPP, FAD, Mg2+ | Feedback inhibition by valine, leucine, and isoleucine. |
| α-Isopropylmalate Synthase (IPMS) | leuA | α-Ketoisovalerate + Acetyl-CoA → α-Isopropylmalate | Feedback inhibition by L-leucine. | |
| Isopropylmalate Isomerase | leuC, leuD | α-Isopropylmalate ↔ β-Isopropylmalate | ||
| β-Isopropylmalate Dehydrogenase | leuB | β-Isopropylmalate → α-Ketoisocaproate | NAD+ | |
| Leucine Aminotransferase (BCAT) | ilvE | α-Ketoisocaproate + Glutamate → L-Leucine + α-Ketoglutarate | Pyridoxal Phosphate | Repression by leucine. |
Regulatory Networks Governing L-Leucine Pathway Flux
The flow of metabolites through the L-leucine biosynthetic pathway is tightly controlled at both the genetic and enzymatic levels to meet the cell's demand for this essential amino acid while avoiding wasteful overproduction.
Feedback Inhibition: A primary mechanism for regulating L-leucine synthesis is feedback inhibition, where the end product, L-leucine, directly inhibits the activity of an early enzyme in the pathway. The most significant target of this regulation is α-isopropylmalate synthase (IPMS). tandfonline.com The binding of L-leucine to a regulatory domain on IPMS causes a conformational change that reduces the enzyme's catalytic activity. researchgate.netnipgr.ac.innih.gov Studies on Corynebacterium glutamicum have shown that mutations in the leuA gene can lead to an α-IPMS variant with higher resistance to feedback inhibition by L-leucine, resulting in increased L-leucine production. tandfonline.com In the presence of 20 mM L-leucine, a mutated α-IPMS variant retained over 50% of its activity, whereas the wild-type enzyme would be significantly inhibited. tandfonline.com
Transcriptional Regulation: The expression of the genes encoding the enzymes of the L-leucine pathway is also regulated. In Saccharomyces cerevisiae, the transcription factor Leu3p plays a crucial role. nih.gov Leu3p, in the presence of the pathway intermediate α-isopropylmalate, activates the transcription of the LEU1 and LEU2 genes. nih.gov The expression of LEU4, which encodes α-isopropylmalate synthase, is also influenced by Leu3p. nih.gov In Corynebacterium glutamicum, the transcriptional regulator LtbR represses the expression of the leuB, leuC, and leuD genes. nih.govresearchgate.net Deletion of the ltbR gene has been shown to improve L-leucine production. nih.gov
Cross-Pathway Regulation: The biosynthesis of L-leucine is interconnected with that of other branched-chain amino acids, L-valine and L-isoleucine. Acetolactate synthase (ALS), the first enzyme in the common pathway, is subject to feedback inhibition by all three BCAAs. scirp.orgunl.edu This ensures a balanced production of these amino acids.
L-Norvaline Biosynthesis: Pathways and Formation as a By-product
L-norvaline is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis. Its formation in microorganisms is often a consequence of the promiscuous activity of enzymes within the branched-chain amino acid biosynthetic pathways.
Relationship to Branched-Chain Amino Acid Biosynthesis
The biosynthesis of L-norvaline is not a dedicated, independent pathway but rather a metabolic side-reaction of the isoleucine and leucine biosynthetic pathways. researchgate.net The enzymes of these pathways, particularly those involved in the initial steps, can exhibit a lack of absolute substrate specificity. researchgate.net This allows them to act on substrates that are structurally similar to their natural counterparts.
The formation of L-norvaline is thought to occur through the direct chain elongation of pyruvate. nih.gov Under conditions where pyruvate accumulates, the enzymes of the BCAA pathway can utilize it to produce α-ketobutyrate and subsequently α-ketovalerate. The final step is the transamination of α-ketovalerate by a branched-chain amino acid aminotransferase to yield L-norvaline. This process is essentially a "metabolic overflow" where the normal regulatory controls are bypassed due to an abundance of the initial substrate. researchgate.net
Environmental and Cellular Factors Influencing L-Norvaline Accumulation
The accumulation of L-norvaline is not a constant cellular process but is significantly influenced by specific environmental and cellular conditions that lead to imbalances in central metabolism.
Hypoxic Conditions: One of the most significant factors promoting L-norvaline accumulation is a shift from aerobic to anaerobic or hypoxic (low oxygen) conditions. researchgate.netnih.gov Under oxygen limitation, the rate of pyruvate oxidation through the tricarboxylic acid (TCA) cycle is reduced, leading to an intracellular accumulation of pyruvate. nih.gov This high concentration of pyruvate can then be shunted into the BCAA pathway, leading to the synthesis of L-norvaline as a byproduct. researchgate.netnih.gov Studies in Escherichia coli have demonstrated that a sudden downshift in oxygen availability, in the presence of high glucose concentrations, is sufficient to cause significant L-norvaline accumulation. nih.gov
Table 2: Factors Influencing L-Norvaline Accumulation
| Factor | Mechanism | Consequence |
|---|---|---|
| Hypoxia/Anaerobiosis | Reduced activity of the pyruvate dehydrogenase complex and TCA cycle. | Intracellular accumulation of pyruvate, which is then diverted to the BCAA pathway, leading to L-norvaline synthesis. |
| High Glucose Concentration | Increased glycolytic flux leading to high levels of pyruvate. | Exacerbates pyruvate accumulation, especially under oxygen-limiting conditions, promoting L-norvaline formation. |
| Genetic Deregulation | Mutations in regulatory genes of the BCAA pathway. | Can lead to increased flux through the pathway and subsequent production of L-norvaline as a byproduct. |
Interplay and Regulation of L-Leucine and L-Norvaline in Metabolic Fluxes
The metabolic pathways of L-leucine and L-norvaline are interconnected, primarily through the shared enzymatic machinery of the branched-chain amino acid biosynthesis. This interplay has significant implications for cellular metabolism and protein synthesis.
L-leucine is a potent regulator of protein metabolism, capable of stimulating protein synthesis and inhibiting protein degradation. nih.govresearchgate.net It acts as a signaling molecule, indicating amino acid availability to the cell. nih.gov In contrast, L-norvaline is not incorporated into proteins under normal physiological conditions. However, due to its structural similarity to L-leucine, high concentrations of L-norvaline can potentially interfere with processes that involve L-leucine. For instance, the lack of absolute substrate specificity of leucyl-tRNA synthase can lead to the mischarging of tRNA with norvaline, which could result in the incorporation of norvaline into proteins, a potentially toxic event. researchgate.net
The accumulation of L-norvaline is often a sign of metabolic imbalance, particularly an overflow of pyruvate. nih.gov This same overflow can also impact the flux towards L-leucine biosynthesis. While a high pyruvate level provides the initial substrate for the BCAA pathway, the subsequent regulatory mechanisms, such as feedback inhibition by the end products, will ultimately control the rate of L-leucine synthesis. The interplay between these two amino acids highlights the cell's intricate mechanisms for maintaining metabolic balance and the fidelity of protein synthesis.
Substrate Promiscuity of Shared Biosynthetic Enzymes in α-Ketoacid Conversion
The biosynthesis of L-leucine, L-valine, and L-isoleucine involves a series of shared enzymes characterized by their ability to act on structurally similar substrates. agriculturejournals.cznih.gov This inherent flexibility, or substrate promiscuity, is a key factor that enables the formation of L-norvaline. nih.gov The synthesis of L-norvaline is not typically a dedicated pathway but rather a metabolic side-effect of the leucine biosynthesis machinery, particularly when certain precursor molecules accumulate. nih.gov
The formation of L-norvaline is often linked to conditions that lead to an overflow of pyruvate. nih.gov It is proposed that enzymes within the leucine biosynthesis pathway can act on pyruvate, catalyzing its direct chain elongation to form α-ketobutyrate and subsequently α-ketovalerate. nih.gov This α-ketovalerate then serves as the direct precursor to L-norvaline.
The final step in the biosynthesis of many amino acids is a transamination reaction, where an amino group is transferred to an α-keto acid. In the context of BCAAs, this reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.govwikipedia.org These enzymes are prime examples of promiscuous enzymes. While their primary role in the leucine pathway is to convert α-ketoisocaproate to L-leucine, they exhibit broad substrate specificity. nih.govnih.gov This allows BCATs to recognize and catalyze the transamination of the non-canonical substrate α-ketovalerate, resulting in the synthesis of L-norvaline. researchgate.netyoutube.comresearchgate.net The ability of BCATs to utilize various amino group acceptors is a critical link between the metabolic pathways of L-leucine and the incidental formation of L-norvaline. nih.govfrontiersin.org
| Enzyme Family | Canonical Substrate (Leucine Pathway) | Promiscuous Substrate (Norvaline Formation) | Product |
|---|---|---|---|
| Leucine Biosynthesis Enzymes (e.g., α-isopropylmalate synthase) | Pyruvate, Acetyl-CoA | Pyruvate (for chain elongation) | α-Ketovalerate (precursor) |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | α-Ketoisocaproate | α-Ketovalerate | L-Norvaline |
Metabolic Consequences of L-Norvaline Formation within Leucine-Related Pathways
The synthesis of L-norvaline within the cell is not metabolically neutral. As a non-proteinogenic amino acid and a structural analog of other amino acids, it can interfere with and modulate various cellular processes. The most significant and well-documented metabolic consequence of L-norvaline is its activity as an inhibitor of the enzyme arginase. medchemexpress.comcaymanchem.comselleckchem.commedchemexpress.com
Arginase is a key enzyme in the urea cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. youtube.com By inhibiting arginase, L-norvaline effectively reduces the consumption of L-arginine in the urea cycle. youtube.comnih.gov This conservation of the L-arginine pool has a direct impact on other pathways that utilize this amino acid as a substrate. Most notably, it increases the availability of L-arginine for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). youtube.comnih.gov Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. nih.gov Therefore, by inhibiting arginase, L-norvaline can indirectly promote NO production. medchemexpress.commedchemexpress.com
Beyond its effect on the arginine-NO pathway, L-norvaline has been identified as an inhibitor of p70 ribosomal S6 kinase 1 (p70S6K1), a component of the mTOR signaling pathway that is crucial for cell growth and protein synthesis. caymanchem.comselleckchem.comnih.gov This inhibitory action contributes to the anti-inflammatory properties of L-norvaline. caymanchem.comnih.gov The accumulation of L-norvaline can also influence the metabolism of BCAAs, as it can act as a substrate for BCAT, which can convert it back to α-ketovalerate, demonstrating its integration into the BCAA metabolic network. researchgate.netresearchgate.net These diverse interactions highlight the significant metabolic ripple effects that can result from the promiscuous synthesis of L-norvaline within leucine-related pathways.
| Metabolic Target | Effect of L-Norvaline | Downstream Consequence |
|---|---|---|
| Arginase | Inhibition medchemexpress.commedchemexpress.com | Decreased L-arginine catabolism, leading to increased L-arginine availability for other pathways. youtube.comnih.gov |
| Nitric Oxide Synthase (NOS) Pathway | Indirect Enhancement | Increased production of Nitric Oxide (NO) due to greater substrate (L-arginine) availability. youtube.commedchemexpress.com |
| p70 ribosomal S6 kinase 1 (p70S6K1) | Inhibition caymanchem.comselleckchem.com | Modulation of the mTOR signaling pathway, contributing to anti-inflammatory effects. caymanchem.comnih.gov |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | Acts as a substrate researchgate.netresearchgate.net | Reconversion to α-ketovalerate, linking it back to BCAA metabolism. |
Enzymatic Interactions and Substrate Specificity in Aminoacyl Trna Synthetases
Leucyl-tRNA Synthetase (LeuRS) and its Role in Translational Fidelity
Leucyl-tRNA synthetase (LeuRS) is a class IA aminoacyl-tRNA synthetase (aaRS) that plays a critical role in ensuring the fidelity of protein synthesis. proteopedia.org This enzyme is responsible for the specific attachment of the amino acid L-leucine to its corresponding transfer RNA, tRNA^Leu. wikipedia.orgwikipedia.org This process, known as aminoacylation, is a crucial first step in translation, as it establishes the correct pairing of amino acids with the codons specified by messenger RNA (mRNA). The accuracy of this step is paramount; a mischarged tRNA can lead to the incorporation of an incorrect amino acid into a growing polypeptide chain, potentially resulting in a nonfunctional protein. proteopedia.org To prevent such errors, LeuRS possesses a high degree of specificity for both its amino acid and tRNA substrates, coupled with robust editing mechanisms. proteopedia.orgnih.gov
The charging of tRNA^Leu with its cognate amino acid, L-leucine, is a two-step catalytic process that takes place within the synthetic active site of the LeuRS enzyme. nih.govnih.gov This active site is characterized by a typical Rossmann-fold catalytic domain. proteopedia.orgoup.com
Amino Acid Activation: The first step involves the ATP-dependent activation of L-leucine. The enzyme catalyzes the reaction between L-leucine and ATP, forming a high-energy aminoacyl-adenylate intermediate (Leu-AMP) and releasing pyrophosphate (PPi). nih.govnih.gov This intermediate remains non-covalently bound within the enzyme's active site. nih.gov
Aminoacyl Transfer: In the second step, the activated leucyl moiety is transferred from the Leu-AMP intermediate to the 3'-terminal adenosine of the tRNA^Leu molecule. nih.govnih.gov Specifically, the 2'- or 3'-hydroxyl group of the terminal ribose attacks the carbonyl carbon of the aminoacyl-adenylate, leading to the formation of L-leucyl-tRNA^Leu and the release of AMP. proteopedia.orgnih.gov
This two-step reaction ensures that L-leucine is correctly and efficiently made available for protein synthesis at the ribosome. nih.gov
Despite its high fidelity, the active site of LeuRS can mistakenly activate amino acids that are structurally similar to L-leucine. nih.gov This initial selection step is sometimes referred to as a "coarse sieve". nih.gov Non-cognate amino acids such as L-norvaline, L-isoleucine, and L-norleucine can be erroneously activated by LeuRS. embopress.orgnasa.govnih.gov
L-norvaline, which differs from L-leucine by only a single methyl group, is a significant substrate for misactivation. nasa.govresearchgate.net Kinetic studies with Escherichia coli LeuRS (EcLeuRS) have shown that while the affinity for L-norvaline is much lower than for L-leucine, it is still activated at a notable rate. nasa.gov In contrast, L-isoleucine is discriminated against much more effectively during the activation step. embopress.orgresearchgate.net Research has demonstrated that LeuRS discriminates against isoleucine with a specificity of more than 10,000-fold, a result of both weak binding and a decreased rate of the chemical reaction. embopress.orgembopress.org Other non-cognate amino acids like L-norleucine and L-homocysteine can also stimulate the activation reaction to a lesser extent. nasa.gov
| Amino Acid | KM | Discrimination Factor (vs. L-Leucine) | Reference |
|---|---|---|---|
| L-Leucine | 10 µM | - | nasa.gov |
| L-Norvaline | 1.5 mM | ~150-fold higher KM | nasa.gov |
| L-Isoleucine | Not reported | >31,000 | researchgate.net |
Editing Mechanisms of LeuRS: Preventing Misincorporation of L-Norvaline
To maintain the integrity of the genetic code, LeuRS has evolved sophisticated editing or proofreading mechanisms to clear errors that occur during amino acid activation and transfer. nih.govnih.gov These mechanisms function as a "fine sieve," hydrolyzing the incorrect products formed with non-cognate amino acids. nih.gov This quality control is essential for cell viability, and research has shown that the primary biological target for LeuRS editing is the non-standard amino acid L-norvaline. nih.govembopress.orgembopress.org
The primary site for the hydrolytic editing activity of LeuRS is a distinct structural domain known as the Connective Polypeptide 1 (CP1) domain. nih.govnih.govpnas.org This domain is inserted within the Rossmann-fold catalytic domain but functions as a separate entity connected by flexible linkers. oup.comnih.gov
The CP1 domain is responsible for post-transfer editing, which involves the hydrolysis of the ester bond in mischarged tRNAs (e.g., Norvalyl-tRNA^Leu). proteopedia.orgnih.gov After a non-cognate amino acid is mistakenly attached to tRNA^Leu in the synthetic site, the flexible 3'-end of the misacylated tRNA translocates to the CP1 editing active site. nih.gov The CP1 domain then specifically recognizes the incorrect amino acid and cleaves it from the tRNA, which can then be returned to the pool of uncharged tRNAs for another attempt at correct aminoacylation. proteopedia.org Structural studies show that the CP1 domain undergoes significant rotational movement to accommodate the tRNA as it shifts from the synthesis site to the editing site. oup.com The integrity of the CP1 domain within the full enzyme structure is crucial for its function; an isolated CP1 domain cannot effectively edit mischarged tRNA^Leu. nih.gov
Extensive kinetic and in vivo studies have established that L-norvaline is the main substrate for the editing function of LeuRS, challenging the earlier belief that L-isoleucine was the primary target. nih.govembopress.org While LeuRS discriminates strongly against L-isoleucine in the initial activation step, L-norvaline is more readily activated and transferred to tRNA^Leu, making post-transfer editing essential to prevent its incorporation into proteins. embopress.orgresearchgate.net
| Condition | Effect on Growth of Editing-Deficient Strain | Implication | Reference |
|---|---|---|---|
| High L-Isoleucine Concentration | Normal growth | Editing is not required to prevent isoleucine misincorporation. | nih.govnih.govembopress.org |
| L-Norvaline Accumulation | Severely impaired growth | Editing is essential to prevent norvaline misincorporation. | nih.govembopress.org |
The physiological importance of L-norvaline editing by LeuRS is particularly evident under specific environmental conditions. embopress.org In bacteria such as E. coli, L-norvaline can accumulate to substantial levels during oxygen deprivation or micro-aerobic growth. nih.govembopress.orgembopress.org Under these stressful conditions, the cellular mechanisms for amino acid biosynthesis may be altered, leading to the production of this non-standard amino acid.
The accumulation of L-norvaline poses a major threat to the accuracy of protein synthesis. embopress.org If not efficiently removed by the LeuRS editing machinery, norvaline would be incorporated into proteins in place of leucine (B10760876), leading to widespread protein misfolding and loss of function. Therefore, the editing activity of LeuRS is a key adaptive feature that allows bacteria to survive and maintain proteome integrity in changing environments, such as the low-oxygen conditions they might encounter within a host. nih.govembopress.org This highlights that AARS-based translational quality control is an essential part of the cellular stress response. embopress.org
Interactions of L-Norvaline with Other Enzymes of Amino Acid Metabolism
L-norvaline, a non-proteinogenic amino acid, has been shown to interact with several enzymes central to amino acid metabolism. These interactions can influence various cellular processes and are a subject of ongoing research.
Branched-Chain Amino Acid Aminotransferase (BCAT) Activity with L-Norvaline
Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, catalyzing the reversible transamination of these amino acids to their corresponding α-keto acids. Research has demonstrated that L-norvaline can also serve as a substrate for BCAT.
The transamination of L-norvaline by BCAT results in the formation of 2-keto-n-valerate. This activity has been observed in various organisms, and the kinetic parameters of this interaction have been characterized for some bacterial BCATs. For instance, the BCAT from Escherichia coli has been shown to facilitate the asymmetric synthesis of L-norvaline, highlighting its capacity to recognize and process this non-canonical amino acid. Similarly, a highly active BCAT from Pseudomonas sp. has demonstrated efficiency in the biosynthesis of L-norvaline.
A detailed kinetic study of the E. coli BCAT revealed specific parameters for its activity with L-norvaline. The enzyme exhibits a Michaelis constant (Km) of 2.1 ± 0.2 mM for 2-oxovalerate (the α-keto acid corresponding to L-norvaline) and a catalytic constant (kcat) of 1.1 ± 0.02 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of 0.5 mM⁻¹s⁻¹. For the reverse reaction, using L-norvaline as the amino donor, the Km was determined to be 19.0 ± 2.0 mM with a kcat of 1.0 ± 0.05 s⁻¹, yielding a catalytic efficiency of 0.05 mM⁻¹s⁻¹. These findings underscore the enzyme's ability to utilize L-norvaline, albeit with different efficiencies for the forward and reverse reactions.
The broad substrate specificity of some BCATs, such as the one from Pseudomonas sp. (PsBCAT), extends to various aliphatic L-amino acids. This promiscuity is a valuable trait for industrial applications, including the synthesis of chiral amino acids like L-norvaline researchgate.netorcid.org.
Kinetic Parameters of E. coli BCAT with L-Norvaline and its α-Keto Acid
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
|---|---|---|---|
| 2-Oxovalerate | 2.1 ± 0.2 | 1.1 ± 0.02 | 0.5 |
| L-Norvaline | 19.0 ± 2.0 | 1.0 ± 0.05 | 0.05 |
Interactions with Methionine γ-Lyase (MGL)
Methionine γ-lyase (MGL) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids. It catalyzes the γ-elimination of L-methionine to produce α-ketobutyrate, methanethiol, and ammonia. Research has shown that L-norvaline can act as a competitive inhibitor of MGL.
Studies on MGL from the bacterium Citrobacter freundii have provided insights into this inhibitory interaction. A pre-steady-state kinetic analysis revealed the interaction between MGL and L-norvaline. Further investigation into the inhibition of the γ-elimination reaction of L-methionine confirmed that L-norvaline acts as a competitive inhibitor for both the wild-type and a mutant form of the enzyme.
The inhibition constant (Ki) for L-norvaline with the wild-type MGL from Citrobacter freundii was determined to be 4.60 ± 0.43 mM. This value indicates a moderate inhibitory potential of L-norvaline towards MGL activity. The competitive nature of the inhibition suggests that L-norvaline binds to the active site of the enzyme, thereby competing with the natural substrate, L-methionine.
Inhibition of Citrobacter freundii Methionine γ-Lyase by L-Norvaline
| Inhibitor | Enzyme | Inhibition Constant (Ki) (mM) | Type of Inhibition |
|---|---|---|---|
| L-Norvaline | Wild-type MGL | 4.60 ± 0.43 | Competitive |
Translational Misincorporation and Its Impact on Protein Integrity
Mechanisms of L-Norvaline Misincorporation into Proteins at L-Leucine Positions
The incorporation of L-norvaline in place of L-leucine is a subtle but potentially disruptive error in protein synthesis. This misincorporation is primarily a consequence of the imperfect specificity of the cellular machinery responsible for attaching amino acids to their corresponding transfer RNAs (tRNAs).
The critical step leading to L-norvaline misincorporation is the erroneous attachment of L-norvaline to the tRNA designated for leucine (B10760876) (tRNA^Leu). This process, known as misaminoacylation, is catalyzed by the enzyme leucyl-tRNA synthetase (LeuRS). While LeuRS possesses a high degree of specificity for its cognate amino acid, L-leucine, this specificity is not absolute. nih.gov L-norvaline, being a structural analog of L-leucine, can be mistakenly recognized and activated by LeuRS. nih.gov
Aminoacyl-tRNA synthetases (AARSs) have editing or proofreading mechanisms to prevent such errors. nih.gov These enzymes can hydrolyze the incorrectly formed aminoacyl-adenylate (pre-transfer editing) or the misacylated tRNA (post-transfer editing). nih.govillinois.edu However, these editing functions are not always completely effective, and some mischarged norvalyl-tRNA^Leu can escape this quality control and be delivered to the ribosome for incorporation into a protein. nih.gov Studies have shown that the editing activity of Escherichia coli LeuRS is more crucial for preventing the misincorporation of L-norvaline than that of L-isoleucine, another structurally similar amino acid. nih.gov
Interestingly, the related isoleucyl-tRNA synthetase (IleRS) also demonstrates an ability to hydrolyze norvalyl-tRNAs, suggesting that the editing mechanisms against L-norvaline may have ancient evolutionary origins. nih.gov
The rate of L-norvaline misincorporation is not constant and can be influenced by various cellular factors. A key determinant is the intracellular ratio of L-norvaline to L-leucine. nih.gov When the concentration of L-norvaline is significantly elevated relative to L-leucine, the likelihood of LeuRS mistakenly binding to and activating L-norvaline increases. nih.gov
Certain metabolic conditions can lead to an accumulation of L-norvaline. For instance, under oxygen-deprived (microaerobic) conditions in E. coli, L-norvaline levels can rise substantially, leading to its misincorporation into proteins. nih.govoup.com This suggests that cellular stress and altered metabolic states can compromise the fidelity of protein synthesis.
Furthermore, the genetic makeup of the organism can play a role. Strains of E. coli with mutations in their leucyl-tRNA synthetase that impair its editing function are more susceptible to L-norvaline misincorporation. researchgate.net Conversely, supplementing the growth medium with leucine can help to competitively inhibit the binding of L-norvaline to LeuRS and reduce the rate of misincorporation. google.com The choice of expression host in recombinant protein production is also a critical factor, as different strains of E. coli can exhibit varying levels of non-canonical amino acid biosynthesis and misincorporation. semanticscholar.orgnih.gov
Analytical Strategies for Detection and Quantification of L-Norvaline within Protein Sequences
Identifying and quantifying the misincorporation of L-norvaline in place of L-leucine presents a significant analytical challenge due to their isomeric nature (they have the same mass). However, several sophisticated techniques have been developed to address this.
Mass spectrometry (MS) is a powerful tool for protein analysis, but standard methods cannot differentiate between isomeric amino acids like leucine and norvaline. google.com Advanced MS techniques, particularly those involving specific fragmentation methods, are required.
Hot Electron Capture Dissociation (HECD) is a fragmentation method that has proven effective in distinguishing between L-leucine and L-isoleucine, and has been applied to differentiate L-valine from L-norvaline. acs.orgacs.orgnih.govbirmingham.ac.uk HECD can generate specific fragment ions (w-ions) that are diagnostic for the structure of the amino acid side chain, allowing for the unambiguous identification of L-norvaline within a peptide sequence. nih.gov The generation of these diagnostic ions can be influenced by the peptide sequence and the electron energy used in the HECD experiment. acs.orgnih.gov
Tandem mass spectrometry (MS/MS) combined with liquid chromatography (LC) is another approach used to identify isomeric post-translational modifications. nih.govacs.org By carefully analyzing the fragmentation patterns, it is possible to distinguish between peptides containing L-leucine and those with L-norvaline.
| Technique | Principle of Differentiation | Advantages | Limitations |
|---|---|---|---|
| Hot Electron Capture Dissociation (HECD) | Generation of diagnostic fragment ions (e.g., w-ions) specific to the amino acid side-chain structure. nih.gov | Provides unambiguous identification of isomeric residues within a peptide sequence. nih.gov | Fragment ion generation can be sequence-dependent and requires careful optimization of experimental parameters like electron energy. acs.orgnih.gov |
| Tandem Mass Spectrometry (LC-MS/MS) | Differences in the fragmentation patterns of isomeric peptides. nih.govacs.org | Widely available instrumentation; can be used for complex protein samples. | Differentiation can be challenging and may require specialized data analysis algorithms. |
Amino acid analysis is a fundamental technique for determining the amino acid composition of a protein. alphalyse.com After hydrolyzing a protein into its constituent amino acids, they can be separated and quantified, typically by chromatography. This method can confirm the presence and quantity of L-norvaline in a protein sample. nih.gov However, it does not provide information about the specific locations of misincorporation within the protein sequence. alphalyse.com
Peptide mapping is a more detailed approach that provides positional information. emerypharma.com This technique involves enzymatically digesting the protein into smaller peptides, which are then separated by high-performance liquid chromatography (HPLC) and analyzed by mass spectrometry. nih.govemerypharma.com By comparing the peptide map of a protein containing L-norvaline to a reference standard, it is possible to identify the specific peptides where L-leucine has been substituted and thus pinpoint the locations of misincorporation. nih.gov
Functional and Structural Consequences of L-Norvaline Incorporation into Peptides and Proteins
The substitution of L-leucine with its non-proteinogenic isomer, L-norvaline, can have significant repercussions for the structure and, consequently, the function of proteins. Although both are hydrophobic amino acids, the difference in their side-chain structure—a straight chain for norvaline versus a branched chain for leucine—can alter local and global protein conformation.
Molecular dynamics simulations have been used to investigate the structural impact of L-norvaline misincorporation. One study on a model peptide revealed that L-norvaline has a more pronounced destabilizing effect on β-sheet structures compared to L-valine, another amino acid that can be misincorporated at isoleucine positions. biorxiv.orgnih.gov This suggests that the toxicity associated with L-norvaline misincorporation may be primarily due to its disruptive effect on β-sheet secondary structures. biorxiv.orgnih.gov
In contrast, both L-leucine and L-norvaline show a high propensity to form α-helical structures. biorxiv.org However, L-leucine appears to have a greater stabilizing effect on α-helices at room temperature. biorxiv.org The presence of leucine motifs is known to be a major contributor to the stabilization of residual helical structures in disordered proteins. vub.be
The functional consequences of L-norvaline misincorporation can be significant. In the case of recombinant human hemoglobin expressed in E. coli, the substitution of L-leucine with L-norvaline was observed. nih.gov While the specific functional impact was not detailed in that study, any alteration to the structure of a protein as precisely regulated as hemoglobin could potentially affect its oxygen-binding capacity and allosteric regulation. The misincorporation of non-canonical amino acids like norvaline into therapeutic proteins is a major concern in the biopharmaceutical industry, as it can lead to heterogeneity in the final product and potentially altered efficacy or immunogenicity. nih.gov
| Structural Element | Impact of L-Norvaline | Impact of L-Leucine | Reference |
|---|---|---|---|
| β-Sheet | Higher destabilizing effect. | Less destabilizing compared to norvaline. | biorxiv.orgnih.gov |
| α-Helix | High propensity to form α-helices. | Greater stabilizing effect at room temperature; key component of helix-stabilizing motifs. | biorxiv.orgvub.be |
Effects on Protein Folding and Conformational Stability
The substitution of standard amino acids with non-standard ones like L-norvaline can significantly influence the intricate process of protein folding nbinno.com. The introduction of L-norvaline, with its straight aliphatic side chain, can alter the hydrophobicity and steric interactions within a polypeptide chain nbinno.combiorxiv.org. These subtle changes can affect the folding pathway, the stability of intermediate states, and the final three-dimensional conformation of the protein nbinno.com. Mistranslated proteins are consequently prone to having altered structures compared to their wild-type counterparts, which can lead to a loss of activity and an increased tendency to aggregate biorxiv.orgbiorxiv.org.
An understanding of protein stability is crucial, encompassing both compositional and conformational stability nih.goviucr.org. Compositional stability refers to the uniformity of the chemical makeup of the protein molecules, while conformational stability relates to the integrity of the folded structure nih.goviucr.org. The misincorporation of norvaline can compromise both, leading to a heterogeneous population of protein molecules with potentially compromised structural integrity nih.gov. Studies involving L-norvaline help shed light on protein stability under various conditions and are valuable for understanding protein misfolding diseases nbinno.com.
| Factor | Description | Impact of Norvaline Misincorporation |
|---|---|---|
| Hydrophobicity | The tendency of nonpolar side chains to avoid water, a major driving force in protein folding. | Alters local hydrophobic interactions due to the difference in side-chain structure between leucine and norvaline. |
| Steric Interactions | The spatial arrangement of atoms and the repulsive forces between them. | Introduces different steric constraints that can affect the packing of the protein core. |
| Conformational Entropy | The degree of freedom or randomness in the polypeptide chain. | The greater conformational freedom of norvaline's side chain can impact the folding process. biorxiv.org |
Alterations in Peptide Secondary Structure
The misincorporation of L-norvaline has been shown to have a particularly disruptive effect on certain types of secondary structures. Molecular dynamics simulations have indicated that norvaline has a significant destructive effect on β-sheet structures biorxiv.orgbiorxiv.orgnih.govresearchgate.net. This destabilization is more pronounced at higher temperatures biorxiv.org. The greater conformational freedom of norvaline's straight alkyl side chain, compared to the branched side chains of isoleucine, leucine, or valine, may interfere with the formation of a stable hydrophobic core or the interaction interfaces between protein domains, which are often rich in β-sheets biorxiv.orgbiorxiv.org.
In contrast, α-helical structures appear to tolerate the incorporation of norvaline relatively well, even at elevated temperatures biorxiv.org. Simulations of polynorvaline folding have shown a propensity towards α-helix formation biorxiv.org. This suggests that the impact of norvaline misincorporation is context-dependent, with β-sheet elements being particularly susceptible to destabilization biorxiv.org. The higher toxicity observed with proteome-wide substitution of isoleucine with norvaline compared to valine is thought to be predominantly due to this misincorporation within β-sheet secondary elements biorxiv.orgbiorxiv.orgnih.govresearchgate.net.
| Secondary Structure | Observed Effect | Underlying Reason (Hypothesized) |
|---|---|---|
| β-Sheet | High destructive and destabilizing effect. biorxiv.orgbiorxiv.orgnih.govresearchgate.net | Interference with the formation of a stable hydrophobic core and inter-strand interactions. |
| α-Helix | Well-tolerated, even at higher temperatures. biorxiv.org | The flexibility of the norvaline side chain is less disruptive to the helical packing. |
Implications for Recombinant Protein Expression and Heterogeneity
The misincorporation of non-canonical amino acids like norvaline is a significant issue in the production of recombinant proteins, particularly in host systems like E. coli nih.gov. This phenomenon can lead to the production of a heterogeneous protein product, where a fraction of the molecules contains norvaline in place of leucine nih.gov. Such heterogeneity is a critical quality attribute concern in the pharmaceutical industry, as it can result in altered proteins with non-optimal characteristics, such as modified biological activity or immunogenicity nih.gov.
The level of norvaline misincorporation can be influenced by the fermentation conditions and the specific E. coli strain used for expression nih.govsemanticscholar.org. For instance, the biosynthesis of norvaline and its subsequent misincorporation have been attributed to the use of E. coli K12 as an expression host nih.govsemanticscholar.org. Strategies to mitigate this issue have been developed, such as supplementing the culture medium with leucine, isoleucine, and methionine to prevent the biosynthesis and uptake of norvaline google.com. The addition of leucine can inhibit the enzymes involved in norvaline synthesis, while isoleucine can help maintain high levels of recombinant protein production google.com. These approaches aim to ensure the fidelity of protein synthesis and the homogeneity of the final recombinant protein product.
Cellular and Molecular Regulatory Roles of L Leucine and L Norvaline
L-Leucine's Signaling Functions: Activation of the Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway
L-Leucine acts as a critical signaling molecule, primarily through its activation of the mTOR signaling pathway, which is fundamental to the regulation of muscle protein synthesis. consensus.app This pathway is a key integrator of various environmental cues, including nutrient availability, to control cell growth and proliferation. mdpi.com
The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism, integrating signals from amino acids, growth factors, and energy status. imrpress.comcreative-proteomics.com L-Leucine, in particular, is a potent activator of mTORC1. nih.govphysiology.orgphysiology.org The activation of mTORC1 by amino acids is a complex process that involves sensing mechanisms both inside and outside the lysosome.
One of the key cytosolic amino acid sensors for leucine (B10760876) is Sestrin2. imrpress.com For leucine to activate mTORC1, it must first bind to Sestrin2. imrpress.com This interaction is a crucial step in the signaling cascade. The classical pathway for amino acid-induced mTORC1 activation heavily relies on the Rag GTPases, which are located at the lysosome and Golgi apparatus. imrpress.com In a state of amino acid sufficiency, Rag GTPases recruit mTORC1 to the surface of the lysosome, where it can be activated. nih.gov
Recent studies have also identified a mechanism where the final metabolite of leucine, acetyl-coenzyme A (AcCoA), positively regulates mTORC1 activity. This occurs through the EP300-mediated acetylation of the mTORC1 regulator, Raptor. This pathway directly links mTORC1 activity to leucine abundance. plu.eduelsevierpure.com
Another emerging area of research points to the Golgi apparatus as an alternative platform for mTORC1 activation by amino acids, operating independently of the Rag GTPases. mdpi.comnih.gov This suggests that cells possess multiple, intricate systems for sensing and responding to amino acid availability.
Key Proteins in L-Leucine Sensing and mTORC1 Activation:
| Protein/Complex | Role in mTORC1 Signaling | Cellular Location |
| mTORC1 | Master regulator of cell growth and metabolism, integrating nutrient and growth factor signals. imrpress.comcreative-proteomics.com | Cytoplasm, Lysosome, Golgi Apparatus |
| Sestrin2 | Cytosolic sensor for L-Leucine; binding is required for mTORC1 activation. imrpress.com | Cytoplasm |
| Rag GTPases | Recruit mTORC1 to the lysosomal surface in response to amino acid availability. imrpress.comnih.gov | Lysosome, Golgi Apparatus |
| Raptor | A regulatory-associated protein of mTOR within the mTORC1 complex; its acetylation by AcCoA activates mTORC1. plu.eduelsevierpure.com | Cytoplasm, Lysosome |
| Acetyl-Coenzyme A (AcCoA) | A metabolite of L-Leucine that can directly activate mTORC1. plu.eduelsevierpure.com | Mitochondria, Cytoplasm |
Once activated, mTORC1 orchestrates a series of downstream signaling events that collectively enhance cellular protein synthesis. researchgate.net This is achieved through the phosphorylation of key downstream targets, which in turn regulate various aspects of mRNA translation and ribosome biogenesis. nih.gov The two most well-characterized direct targets of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). efdeportes.commdpi.compsu.edu
Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates several substrates, including the 40S ribosomal protein S6, which is involved in ribosome biogenesis and the translation of specific mRNAs. nih.gov The activation of S6K1 enhances the translational capacity of the cell. nih.gov
Simultaneously, mTORC1 phosphorylates 4E-BP1. efdeportes.commdpi.com In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from forming the eIF4F complex, which is essential for the initiation of cap-dependent translation. nih.gov Phosphorylation of 4E-BP1 by mTORC1 causes it to dissociate from eIF4E, allowing eIF4E to participate in the formation of the active eIF4F complex and thereby promoting the initiation of protein synthesis. psu.edunih.gov
The coordinated action of these downstream pathways ensures that in the presence of sufficient amino acids like L-Leucine, the cellular machinery for protein synthesis is robustly activated to support cell growth and proliferation. portlandpress.com
Key Downstream Targets of mTORC1 in Protein Synthesis Regulation:
| Target Protein | Function | Consequence of mTORC1-mediated Phosphorylation |
| S6K1 | Phosphorylates ribosomal protein S6 and other targets to promote ribosome biogenesis and translation. nih.gov | Activation, leading to increased protein synthesis capacity. efdeportes.com |
| 4E-BP1 | Inhibits cap-dependent translation by sequestering eIF4E. nih.gov | Inhibition, leading to the release of eIF4E and initiation of translation. efdeportes.commdpi.com |
L-Norvaline's Modulatory Effects on Specific Cellular Processes
L-Norvaline, an isomer of the branched-chain amino acid valine, has been shown to modulate several cellular processes, including those involved in neuroprotection and inflammation, primarily through its inhibitory action on the arginase enzyme. medchemexpress.com
In the context of neuroprotection, L-Norvaline has demonstrated the ability to influence synaptic plasticity-related proteins. A study in a murine model of Alzheimer's disease revealed that treatment with L-Norvaline led to a significant increase in the expression of vesicular glutamate transporters 1 and 3 (VGLUT1 and VGLUT3) in the hippocampus. nih.gov Specifically, the expression of VGLUT1 and VGLUT3 increased by 458% and 349%, respectively. nih.gov Vesicular glutamate transporters are responsible for loading glutamate into synaptic vesicles, a critical step for excitatory neurotransmission. elifesciences.org This upregulation suggests a potential mechanism by which L-Norvaline may enhance vesicular glutamate levels and contribute to neuroprotective effects. nih.gov
Effect of L-Norvaline on Vesicular Glutamate Transporter Expression:
| Transporter | Fold Increase in Expression | Potential Consequence |
| VGLUT1 | 4.58 | Increased vesicular glutamate loading and synaptic transmission. nih.gov |
| VGLUT3 | 3.49 | Increased vesicular glutamate loading and synaptic transmission. nih.gov |
L-Norvaline has been shown to possess anti-inflammatory properties in cellular models. nih.gov In human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNFα), L-Norvaline demonstrated a concentration-dependent reduction in the expression of key inflammatory adhesion molecules. researchgate.netnih.govresearchgate.net These molecules, including vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin, are crucial for the recruitment of leukocytes to sites of inflammation. nih.gov
Interestingly, the anti-inflammatory effects of L-Norvaline appear to be at least partially independent of its arginase inhibitory activity. researchgate.netnih.gov Research indicates that L-Norvaline's ability to reduce the expression of these adhesion molecules is partly attributable to its inhibition of S6K1 activity. researchgate.netnih.govselleckchem.com
A primary and well-documented molecular function of L-Norvaline is its role as a non-selective inhibitor of the enzyme arginase. medchemexpress.comnih.govresearchgate.net Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov By inhibiting arginase, L-Norvaline effectively increases the intracellular availability of L-arginine. nih.gov
This increase in L-arginine is significant because L-arginine is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule with various physiological roles, including vasodilation and neurotransmission. Therefore, through the inhibition of arginase, L-Norvaline can indirectly promote the production of NO. nih.govresearchgate.net
Transport Systems Mediating L-Leucine and L-Norvaline Uptake and Efflux
The movement of amino acids like L-leucine and the non-proteinogenic amino acid L-norvaline across cellular membranes is a critical process, governed by a sophisticated network of transport proteins. These transporters ensure a controlled supply of amino acids for various cellular functions, including protein synthesis and metabolic signaling, while also providing mechanisms to prevent toxic intracellular accumulations. The specific transporters involved can vary significantly between different organisms and cell types, reflecting their diverse metabolic needs and environmental conditions. In mammalian cells, the uptake of essential branched-chain amino acids such as L-leucine is predominantly handled by specialized transporter families. In contrast, bacterial systems possess a distinct set of permeases and efflux pumps to manage the uptake of nutrients and the expulsion of metabolic byproducts or analogues like L-norvaline.
L-type Amino Acid Transporters (LATs) for L-Leucine Cellular Entry
The cellular entry of L-leucine in mammalian cells is primarily mediated by the L-type Amino Acid Transporter (LAT) family, a group of sodium-independent transmembrane proteins. mdpi.com This family consists of four members: LAT1 (SLC7A5), LAT2 (SLC7A8), LAT3 (SLC43A1), and LAT4 (SLC43A2). mdpi.comnih.gov LAT1 and LAT2 are obligatory amino acid exchangers, meaning they import one amino acid while exporting another. mdpi.com In contrast, LAT3 and LAT4 function as uniporters, facilitating the diffusion of amino acids across the membrane without the need for an exchange molecule. mdpi.com
LAT1, in particular, is a key transporter for large neutral amino acids, including the branched-chain amino acids (BCAAs) L-leucine, L-isoleucine, and L-valine, as well as aromatic amino acids like L-phenylalanine and L-tryptophan. mdpi.com For its proper function and localization to the plasma membrane, LAT1 forms a heterodimeric complex with the glycoprotein CD98 (4F2hc), connected by a disulfide bond. mdpi.com The high affinity of LAT1 for L-leucine is demonstrated by a Michaelis constant (Km) of 14.1 µM, as observed in a conditionally immortalized rat retinal capillary endothelial cell line (TR-iBRB2). uniprot.orgnih.gov This efficient uptake is crucial for various physiological processes. For instance, L-leucine transport via LAT1 is a critical step for the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation. nih.gov The expression of LAT1 is often significantly upregulated in cancer cells to meet their high demand for essential amino acids to support rapid growth and biomass synthesis. mdpi.com
Table 1: Characteristics of L-type Amino Acid Transporter (LAT) Family Members
| Transporter | Gene Name | Transport Mechanism | Key Substrates | Cellular Function |
|---|---|---|---|---|
| LAT1 | SLC7A5 | Obligatory Exchanger | L-Leucine, L-Isoleucine, L-Valine, L-Phenylalanine, L-Tryptophan | Essential amino acid uptake, mTORC1 signaling |
| LAT2 | SLC7A8 | Obligatory Exchanger | L-Leucine, L-Isoleucine, L-Valine, L-Alanine, L-Glutamine | Broader substrate specificity than LAT1 |
| LAT3 | SLC43A1 | Uniporter (Facilitated Diffusion) | L-Leucine, L-Isoleucine, L-Valine, L-Phenylalanine, L-Methionine | Androgen-responsive leucine uptake in prostate cancer cells |
| LAT4 | SLC43A2 | Uniporter (Facilitated Diffusion) | L-Leucine, L-Isoleucine, L-Valine, L-Phenylalanine, L-Methionine | Important for fetal growth and development |
Amino Acid Uptake Protein CycA and L-Norvaline Permeation in Bacterial Systems
In bacterial systems, such as Escherichia coli, the transport of nonpolar amino acids is mediated by various permeases. The Amino Acid Uptake Protein CycA is one such transporter known for its role in importing amino acids like glycine, L-alanine, and D-serine. nih.gov Recent studies have expanded the range of known substrates for CycA to include several aliphatic amino acids, such as L-valine and the structural analogue L-norvaline. nih.gov
Table 2: Substrate Profile of E. coli Amino Acid Uptake Protein CycA
| Substrate Class | Specific Amino Acids | Role in Transport |
|---|---|---|
| Aliphatic Amino Acids | L-Alanine, L-Valine, L-Norvaline, α-Aminobutyrate | Imported into the bacterial cell |
| Other Nonpolar Amino Acids | Glycine | Imported into the bacterial cell |
| D-Amino Acids | D-Serine | Imported into the bacterial cell |
Microbial Efflux Systems for Branched-Chain Amino Acids and Their Analogues
Microorganisms have evolved sophisticated efflux systems to maintain cellular homeostasis by expelling excess metabolites, toxic compounds, and amino acid analogues. nih.gov These efflux pumps are crucial for preventing the intracellular accumulation of substances that could lead to feedback inhibition of metabolic pathways or other toxic effects. nih.gov In the context of branched-chain amino acids (BCAAs), several dedicated efflux systems have been identified in bacteria.
A prominent example is the BrnFE two-component membrane protein system in Corynebacterium glutamicum. nih.gov BrnFE is a member of the LIV-E family of transporters and is responsible for the active export of all three BCAAs: L-leucine, L-isoleucine, and L-valine. nih.gov Deletion of the brnFE genes leads to increased intracellular concentrations of these amino acids and decreased export rates. Conversely, overexpression of brnFE, along with its transcriptional activator Lrp, has been successfully utilized in metabolic engineering strategies to enhance the production of L-isoleucine. nih.gov
Bacterial efflux pumps are broadly classified into several superfamilies based on their sequence similarity and energy coupling mechanisms. These include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-cell division (RND) family. mdpi.com These systems can exhibit broad substrate specificity, exporting a wide range of structurally diverse compounds. nih.gov For example, the AcrAB-TolC efflux pump of the RND family in E. coli is a well-characterized multidrug efflux system that can also contribute to the export of various molecules. The identification and characterization of these efflux systems are vital for both understanding bacterial physiology and for optimizing microbial strains for the industrial production of amino acids. researchgate.net
Table 3: Examples of Microbial Efflux Systems for Amino Acids and Analogues
| Efflux System | Organism | Substrates | Transporter Family |
|---|---|---|---|
| BrnFE | Corynebacterium glutamicum | L-Isoleucine, L-Valine, L-Leucine | LIV-E |
| AcrAB-TolC | Escherichia coli | Multiple drugs, various molecules | RND |
| AdeABC | Acinetobacter baumannii | Aminoglycosides, fluoroquinolones, tetracyclines | RND |
| Tet(A), Tet(B) | Escherichia coli | Tetracycline | MFS |
| MacAB | Escherichia coli | Macrolides | ABC |
Advanced Analytical Methodologies for L Leucine and L Norvaline Research
Chromatographic Techniques for Amino Acid Analysis
Chromatographic methods are fundamental to the separation and quantification of amino acids. High-performance liquid chromatography and its miniaturized version, nano-liquid chromatography, offer high resolution and sensitivity for these analyses.
High-performance liquid chromatography (HPLC) coupled with fluorimetric detection is a sensitive and reliable method for the quantitative determination of amino acids like L-leucine and L-norvaline. Due to the lack of a native chromophore in many amino acids, a pre-column derivatization step is often necessary to render them fluorescent. nih.govnih.gov A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govnih.gov
The separation is typically achieved on a C18 reversed-phase column. nih.govnih.gov The mobile phase usually consists of a buffer and an organic modifier, such as methanol or acetonitrile, run in a gradient elution mode to achieve optimal separation of the amino acid derivatives. nih.gov Fluorescence detection is highly specific and sensitive, with excitation and emission wavelengths set appropriately for the chosen derivative (e.g., λex = 340 nm and λem = 455 nm for OPA derivatives). nih.govnih.gov This methodology has been successfully applied to the quantification of L-leucine in complex matrices like chocolate. nih.gov
| Parameter | Condition |
| Derivatization Reagent | o-phthalaldehyde (OPA) |
| Stationary Phase | C18 Reversed-Phase Column |
| Mobile Phase | Phosphate buffer and Methanol (gradient elution) |
| Detection | Fluorescence (λex = 340 nm, λem = 455 nm) |
| Limit of Detection (LOD) for L-Leucine | 10 ng/mL |
The table above summarizes typical HPLC conditions for the analysis of L-leucine using OPA derivatization and fluorimetric detection.
Nano-liquid chromatography (nano-LC) is a miniaturized version of HPLC that offers several advantages, including higher separation efficiency, reduced solvent consumption, and lower sample volume requirements. scienceopen.commdpi.com This technique is particularly well-suited for the enantioseparation of amino acids like L-norvaline. An analytical method has been developed for the enantioseparation of 9-fluorenylmethoxycarbonyl (FMOC) derivatized amino acids, including L-norvaline, using a chiral stationary phase. scienceopen.com
In one study, an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD)-silica hybrid monolithic column was used for this purpose. scienceopen.com The mobile phase composition, including pH, acetonitrile content, and buffer concentration, was optimized to achieve baseline separation of the enantiomers. scienceopen.com This method demonstrated good linearity, precision, and accuracy for the determination of norvaline enantiomers in dietary supplements. scienceopen.com
| Parameter | Condition |
| Derivatization Reagent | 9-fluorenylmethoxycarbonyl (FMOC) |
| Stationary Phase | MQD-silica hybrid monolithic column |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer |
| Detection | UV at 254 nm |
| Limit of Detection (LOD) for Norvaline Enantiomers | 9.3 µM |
| Limit of Quantitation (LOQ) for Norvaline Enantiomers | 31 µM |
The table above outlines the nano-LC conditions for the enantioseparation of FMOC-derivatized norvaline.
Mass Spectrometry-Based Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of amino acids and their isomers. When coupled with liquid chromatography, it provides a highly selective and sensitive analytical platform.
Differentiating between isomeric amino acids such as leucine (B10760876), isoleucine, and norvaline within a peptide sequence is a significant analytical challenge. Hot Electron Capture Dissociation (HECD) coupled with Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry offers a solution to this problem. nih.govacs.org HECD is a fragmentation technique that can induce specific side-chain cleavages, leading to the formation of diagnostic fragment ions. nih.govacs.org
For the differentiation of norvaline from valine (an isomer), HECD produces characteristic w-ions. nih.govacs.org However, the presence of both amino acids in a peptide can lead to interfering ions. nih.govacs.org A more unambiguous identification can be achieved by studying the energy-dependent formation of v-ions, which are generated from valine but not norvaline within a specific electron energy range. nih.govacs.org This technique requires the high mass resolution and accuracy provided by FTICR-MS. nih.govacs.org Careful selection of the electron energy is critical for the unambiguous differentiation of these isomers. nih.govacs.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the screening and quantification of amino acids in complex biological matrices. rsc.orgrsc.orgnih.gov For the analysis of non-standard amino acids like L-norvaline, a derivatization step is often employed to improve chromatographic retention and ionization efficiency. rsc.orgrsc.org The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), available in kits such as AccQ·Tag, results in stable derivatives that can be separated by reversed-phase chromatography. rsc.orgrsc.org
A key advantage of AQC derivatization is that the resulting derivatives produce a common fragment ion at m/z 171 upon collision-induced dissociation. rsc.orgrsc.org This allows for the development of a generic screening method using multiple reaction monitoring (MRM) to detect a wide range of amino acids, including non-standard ones, in a single run. rsc.orgrsc.org This approach has been successfully used to screen for various non-standard amino acids in human plasma. rsc.orgrsc.org
| Parameter | Detail |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Chromatography | Reversed-Phase Liquid Chromatography |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) |
| Screening Method | Multiple Reaction Monitoring (MRM) of the transition to the common fragment ion at m/z 171 |
The table above describes the key aspects of using LC-MS/MS with AQC derivatization for screening non-standard amino acids.
Spectroscopic and Biophysical Techniques for Studying L-Leucine and L-Norvaline Interactions
Understanding the interactions of L-leucine and L-norvaline with other biomolecules is crucial for elucidating their biological roles. A variety of spectroscopic and biophysical techniques can be employed for this purpose. These methods provide insights into binding affinities, conformational changes, and the nature of the intermolecular forces involved. nih.govmdpi.comnih.gov
Fluorescence spectroscopy can be used to study the binding of these amino acids to proteins that contain fluorescent amino acid residues like tryptophan. mdpi.com Changes in the fluorescence intensity and wavelength of maximum emission of the protein upon titration with the amino acid can provide information about the binding constant and the microenvironment of the fluorophore. mdpi.com
Circular dichroism (CD) spectroscopy is a valuable tool for investigating conformational changes in proteins upon binding to ligands such as L-leucine or L-norvaline. mdpi.com Alterations in the CD spectrum of a protein can indicate changes in its secondary structure. mdpi.com
While not directly providing interaction data for L-leucine and L-norvaline in the provided search results, these techniques represent the standard biophysical approaches that would be applied to study their interactions with proteins or other macromolecules.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and invaluable analytical technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides and proteins. nih.gov The distinct, ordered secondary structures within a peptide chain—namely α-helices, β-sheets, and random coils—interact with circularly polarized light in characteristic ways, producing unique CD spectra. This allows for the qualitative and quantitative estimation of a peptide's secondary structural content. youtube.com
The analysis of a peptide containing L-leucine or L-norvaline would involve dissolving the purified peptide in a suitable buffer, placing it in a quartz cuvette, and measuring its CD spectrum, typically in the far-UV region (190-260 nm). nih.gov The resulting spectrum represents the sum of the contributions from all residues, providing an average picture of the peptide's secondary structure. This is particularly useful for assessing conformational changes resulting from mutations, ligand binding, or alterations in environmental conditions like temperature or pH. nih.gov
| Secondary Structure | Positive Peak (maxima) | Negative Peak (minima) |
|---|---|---|
| α-Helix | ~192 nm | ~208 nm and ~222 nm |
| β-Sheet (antiparallel) | ~195 nm | ~218 nm |
| Random Coil | ~212 nm | ~195 nm |
Isothermal Titration Calorimetry (ITC) for Ligand Binding Energetics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a comprehensive thermodynamic characterization of binding interactions in solution. springernature.com It is considered a gold standard for measuring the energetics of ligand binding because it directly measures the heat released (exothermic reaction) or absorbed (endothermic reaction) when a ligand binds to a macromolecule, such as a peptide containing L-leucine or L-norvaline. nuvisan.com This direct measurement allows for the simultaneous determination of multiple key thermodynamic parameters in a single experiment without the need for labeling or modification of the molecules. springernature.com
An ITC experiment involves titrating a solution of a ligand into a sample cell containing the peptide of interest, while a sensitive calorimeter measures the minute heat changes that occur with each injection. vanderbilt.edu The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the peptide. The shape of this binding isotherm can be analyzed to determine the binding affinity (Ka, or its inverse, the dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). springernature.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.
This detailed energetic information is crucial for understanding the driving forces behind molecular recognition. For peptides containing L-leucine or L-norvaline, ITC can elucidate how these residues contribute to the binding affinity and specificity for a particular target. For example, the hydrophobic side chains of leucine and norvaline might contribute favorably to the binding enthalpy through van der Waals interactions or influence the entropy by displacing water molecules from the binding interface. Modern ITC instruments are highly sensitive, capable of measuring heat effects as small as 0.1 microcalories, which allows for the accurate determination of binding constants for very tight interactions (Kd in the nanomolar range). vanderbilt.edunih.gov
| Parameter | Description | Information Gained |
|---|---|---|
| Binding Affinity (Kd) | Dissociation constant; a measure of the strength of the binding interaction. | Lower Kd indicates stronger binding. |
| Enthalpy (ΔH) | The heat released or absorbed upon binding. | Indicates changes in hydrogen bonds and van der Waals interactions. |
| Entropy (ΔS) | The change in the system's disorder upon binding. | Reflects changes in conformational freedom and the hydrophobic effect. |
| Stoichiometry (n) | The molar ratio of ligand to peptide in the formed complex. | Defines the number of binding sites. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govuq.edu.au Unlike methods that provide global structural information, NMR can define the specific conformation of the peptide backbone and the orientation of amino acid side chains, making it indispensable for studying peptides containing L-leucine and L-norvaline. nmims.edu
The process of determining a peptide's structure by NMR involves several steps. First, a series of two-dimensional (or even three-dimensional) NMR experiments are performed to assign the resonance frequencies to specific atomic nuclei within the peptide. uzh.ch Once assignments are complete, structural information is extracted from two key NMR phenomena: the Nuclear Overhauser Effect (NOE) and scalar (J) couplings. digitellinc.com
The NOE is a through-space interaction between protons that are close to each other (typically less than 5 Å), regardless of whether they are close in the primary sequence. nmims.edu Measuring NOEs provides a set of distance restraints between specific protons, which are crucial for defining the peptide's fold. digitellinc.com For example, specific patterns of NOEs can distinguish between secondary structures; an α-helix is characterized by short distances between the amide proton of one residue and the amide proton of the preceding residue (dNN(i, i+1)), while a β-sheet shows strong NOEs between protons on adjacent strands. nmims.edu J-coupling constants, which are measured through chemical bonds, provide information about dihedral angles (e.g., φ and ψ), further constraining the peptide's backbone conformation. nmims.edu This wealth of structural data allows for the calculation of a high-resolution ensemble of structures that represent the peptide's conformational state in solution. nih.gov
| NMR Parameter | Type of Information | Application in Peptide Analysis |
|---|---|---|
| Chemical Shift | Local electronic environment of a nucleus. | Initial indicator of secondary structure (e.g., Hα shifts). |
| Nuclear Overhauser Effect (NOE) | Through-space distance between protons (< 5 Å). | Provides distance restraints to define the 3D fold and tertiary structure. |
| Scalar Coupling (J-coupling) | Through-bond connectivity and dihedral angles. | Provides angular restraints to define backbone (φ, ψ) and side-chain conformations. |
| Amide Proton Exchange Rates | Solvent accessibility and hydrogen bonding. | Identifies residues involved in stable hydrogen-bonded structures like α-helices and β-sheets. |
Viscometric Studies of Amino Acid/Peptide Solutions to Elucidate Molecular Interactions
Viscometric studies are a classical yet effective method for probing the interactions between solute molecules (such as amino acids or peptides) and the solvent, as well as between solute molecules themselves. Viscosity is a measure of a fluid's resistance to flow and is highly sensitive to the size, shape, and hydration of the molecules dissolved within it. By measuring the viscosity of solutions containing L-leucine or L-norvaline at various concentrations and temperatures, valuable insights into solute-solvent and solute-solute interactions can be obtained. elsevierpure.com
The analysis often involves calculating viscosity coefficients, which quantify the effect of the solute on the solution's viscosity. The trends observed in these coefficients as a function of concentration and temperature provide information about the nature of the molecular interactions. For example, an increase in viscosity with amino acid concentration can be related to the hydrodynamic volume of the hydrated amino acid and the disruption or formation of solvent structure. elsevierpure.com
Studies on L-leucine and similar amino acids in aqueous solutions have shown that viscosity measurements can elucidate the effects of the hydrophobic side chains on water structure. elsevierpure.com The temperature dependence of the viscosity provides further information; for instance, it can help characterize the amino acid as a "structure-maker" or "structure-breaker" with respect to the hydrogen-bonding network of water. These studies are fundamental for understanding how peptides containing hydrophobic residues like L-leucine and L-norvaline behave in aqueous environments, which is critical for predicting their solubility, aggregation tendencies, and interactions with other biomolecules.
| Concentration of L-Leucine (mol·dm-3) | Viscosity (mPa·s) at 298.15 K | Viscosity (mPa·s) at 308.15 K | Viscosity (mPa·s) at 318.15 K |
|---|---|---|---|
| 0.1 | 1.052 | 0.895 | 0.771 |
| 0.2 | 1.075 | 0.912 | 0.786 |
| 0.3 | 1.098 | 0.929 | 0.801 |
| 0.4 | 1.121 | 0.946 | 0.816 |
| 0.5 | 1.144 | 0.963 | 0.831 |
Note: Data is illustrative based on trends described in viscometric studies. elsevierpure.com
Evolutionary and Origin of Life Perspectives on L Norvaline
Hypothesis of L-Norvaline and L-Norleucine as More Abundant Protein Components During Early Stages of Cell Evolution
A compelling hypothesis suggests that L-norvaline and its structural isomer L-norleucine may have been more prevalent components of proteins during the nascent stages of cellular evolution. usra.edu The basis for this hypothesis lies in the conditions of the primitive Earth and the substrate ambiguity of early enzymes. usra.edu In prebiotic environments, which were likely anaerobic, the accumulation of certain metabolic precursors could have favored the synthesis of amino acids like norvaline. usra.edu For instance, under anaerobic conditions, high concentrations of glucose can lead to a rapid buildup of pyruvate (B1213749). This pyruvate can then be utilized as a substrate for the synthesis of L-norvaline. usra.edu
The incorporation of these non-standard amino acids into polypeptide chains is thought to have been facilitated by the lower specificity of early biosynthetic enzymes. nih.govresearchgate.net Research indicates that the enzymes involved in the biosynthesis of branched-chain amino acids, such as leucine (B10760876), exhibit a degree of promiscuity, acting on a range of related α-keto acids. nih.govresearchgate.net This lack of stringent specificity could have led to the production and subsequent incorporation of norvaline and norleucine into proteins. nih.govresearchgate.net The Miller-Urey experiments, which simulate prebiotic conditions, have also shown the formation of norvaline and norleucine, lending further credence to their availability during the emergence of life. wikipedia.org
The structural similarity of norvaline to canonical amino acids like leucine is a key factor in this hypothesis. researchgate.net Since leucine is not frequently found in the catalytic sites of most enzymes, its occasional replacement by norvaline in early, structurally simpler proteins might not have been a significant hindrance to their function. nih.govresearchgate.net
Implications of Aminoacyl-tRNA Synthetase Specificity in Prebiotic Environments
The fidelity of protein synthesis is critically dependent on the precise recognition of amino acids by aminoacyl-tRNA synthetases (aaRSs), which are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA). nih.gov However, in prebiotic environments, it is plausible that these enzymes possessed a broader substrate specificity. usra.edu
The lack of absolute substrate specificity in leucyl-tRNA synthetase, for example, can result in the mischarging of tRNALeu with norvaline, forming norvalyl-tRNALeu. nih.govresearchgate.net This mischarged tRNA can then evade the proofreading mechanisms of the translation machinery, leading to the incorporation of norvaline into proteins in place of leucine. nih.govresearchgate.net This enzymatic promiscuity suggests that in the early stages of life, the translational apparatus may not have been as refined as it is today, allowing for a greater diversity of amino acids to be integrated into polypeptides. nih.gov
The evolution of the genetic code and the translational machinery likely involved a gradual refinement of aaRS specificity. mdpi.com Initially, a simpler system with less stringent recognition might have been sufficient, and the incorporation of non-standard amino acids like norvaline could have been a more common occurrence. researchgate.net Over time, as biological systems became more complex, the need for higher fidelity in protein synthesis would have driven the evolution of more specific aaRSs and proofreading mechanisms to exclude non-canonical amino acids. nih.gov
Biochemical and Metabolic Consequences of Environmental Changes on Primitive Amino Acid Pools
The composition of the primitive amino acid pool was likely dynamic, influenced by changes in the prebiotic environment. nih.gov The transition from an anaerobic to an oxidizing atmosphere, for instance, would have had profound biochemical and metabolic consequences. nih.govresearchgate.net
As mentioned earlier, anaerobic conditions with high pyruvate levels are conducive to the biosynthesis of norvaline. usra.edu The rise of an oxygen-rich atmosphere would have altered metabolic pathways, potentially decreasing the availability of precursors for norvaline synthesis. nih.gov This shift in environmental conditions could have contributed to the gradual exclusion of norvaline from the standard set of proteinogenic amino acids.
Furthermore, environmental stress can lead to the oxidation of cellular amino acid pools, producing non-canonical amino acids that can be a threat to the accuracy of protein synthesis. nih.gov This highlights the importance of cellular mechanisms to clear such amino acids and maintain the fidelity of the proteome. The evolution of these quality control mechanisms was likely a crucial step in ensuring cellular viability as the environment changed. nih.gov The study of how different environmental stressors impact the free amino acid pool in modern organisms can provide insights into the challenges faced by early life and the evolutionary pressures that shaped the canonical amino acid alphabet. researchgate.net
Q & A
Q. How should conflicting results in leucine’s anabolic effects be addressed in meta-analyses?
- Methodological Answer : Stratify studies by population (e.g., athletes vs. sedentary individuals) and leucine dosage (2–10 g/d). Calculate heterogeneity indices (I²) to quantify variability. Perform sensitivity analyses excluding underpowered studies (n < 20). Use GRADE criteria to assess evidence quality, highlighting publication bias via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
